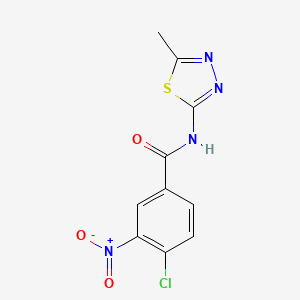

4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide

Description

4-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide is a benzamide derivative featuring a 1,3,4-thiadiazole moiety substituted with a methyl group at position 4. The benzamide ring is functionalized with electron-withdrawing groups (EWGs): a nitro group at position 3 and a chlorine atom at position 5.

Properties

IUPAC Name |

4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN4O3S/c1-5-13-14-10(19-5)12-9(16)6-2-3-7(11)8(4-6)15(17)18/h2-4H,1H3,(H,12,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIHFXBERYODLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide typically involves the reaction of 4-chloro-3-nitrobenzoic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives with potential biological activities.

Substitution: The chlorine atom can be substituted with other nucleophiles to create a range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-aminobenzamide, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

Medicine: Research has explored its potential as a lead compound for the development of new drugs, particularly in the treatment of bacterial infections.

Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with essential biochemical pathways. For example, it may inhibit enzymes involved in cell wall synthesis or DNA replication, leading to the death of the target organism.

Comparison with Similar Compounds

Key Findings :

- Nitro Group Impact : Nitro-substituted benzamides (e.g., ) often exhibit enhanced binding to enzymes like PFOR due to strong electron-withdrawing effects .

- Heterocycle Influence : Thiadiazoles generally show better metabolic stability than oxadiazoles, as sulfur resists oxidation .

Physical and Chemical Properties

Biological Activity

4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C9H8ClN3O2S

- Molecular Weight : 225.70 g/mol

Its structure includes a nitro group and a thiadiazole moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties against several cancer cell lines. The following table summarizes key findings from various studies:

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Key mechanisms include:

- Apoptosis Induction :

- Cell Cycle Arrest :

- Targeting Specific Pathways :

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- In Vivo Studies : An in vivo study demonstrated that this compound effectively targeted sarcoma cells in tumor-bearing mice models, showcasing its potential for therapeutic applications in oncology .

- Comparative Studies : When compared with standard chemotherapeutics like 5-Fluorouracil, this compound exhibited comparable or superior activity against certain cancer cell lines (IC50 values significantly lower than those of standard treatments) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide, and how can reaction purity be validated?

- Methodology :

- Thiadiazole ring formation : Start with 5-methyl-1,3,4-thiadiazol-2-amine, synthesized via cyclization of thiosemicarbazides with α-haloketones under acidic conditions (e.g., POCl₃ reflux at 90°C for 3 hours) .

- Amide coupling : React the thiadiazole amine with 4-chloro-3-nitrobenzoyl chloride in pyridine or dichloromethane under inert atmosphere (N₂/Ar) to prevent oxidation. Equimolar ratios and slow addition of acyl chloride are critical for high yields .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (e.g., methanol/water) to isolate the product. Validate purity via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) and ¹H/¹³C NMR (e.g., characteristic amide proton at δ 10–12 ppm) .

Q. How is the molecular structure of this compound confirmed, and what key interactions stabilize its crystal lattice?

- Analytical techniques :

- X-ray crystallography : Single-crystal analysis reveals orthorhombic symmetry (space group P2₁2₁2₁) with unit cell parameters (e.g., a = 6.0171 Å, b = 15.3120 Å, c = 18.1493 Å). Hydrogen bonds (N–H⋯N/O) and π-π stacking between aromatic rings stabilize the lattice .

- Spectroscopy : IR confirms amide C=O stretch (~1650 cm⁻¹) and nitro group absorption (~1520 cm⁻¹). MS (ESI+) shows [M+H]⁺ at m/z 326.7 .

Q. What solvent systems are suitable for solubility testing, and how does polarity affect stability?

- Solubility profile :

- Polar aprotic solvents : DMSO or DMF (high solubility >50 mg/mL) for biological assays.

- Low polarity : Limited solubility in hexane or ether.

- Stability : Avoid prolonged exposure to light or moisture. Store at –20°C under nitrogen .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Case study : Discrepancies in IC₅₀ values (e.g., 2 μM vs. 10 μM in melanoma cells) may arise from assay conditions.

- Mitigation : Standardize cell lines (e.g., A375 vs. SK-MEL-28), culture media (fetal bovine serum concentration), and incubation time (48–72 hours). Use orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .

- Statistical validation : Apply ANOVA with post-hoc tests (p < 0.05) across triplicate experiments .

Q. What strategies optimize the structure-activity relationship (SAR) for enhanced target binding?

- SAR modifications :

- Nitro group position : Para-nitro (3-nitrobenzamide) vs. meta-nitro derivatives show varied enzyme inhibition (e.g., PFOR enzyme IC₅₀ reduced by 30% with para-substitution) .

- Thiadiazole substitution : Replace 5-methyl with ethyl or phenyl groups to modulate lipophilicity (logP: 2.8 → 3.5). Use molecular docking (AutoDock Vina) to predict binding affinity to PFOR (ΔG: –9.2 kcal/mol) .

Q. How do degradation pathways under stress conditions (heat/light/pH) impact compound stability?

- Forced degradation studies :

- Acidic hydrolysis (0.1 M HCl, 70°C): Nitro group reduction to amine (~20% degradation in 24 hours).

- Oxidative stress (3% H₂O₂): Thiadiazole ring cleavage detected via HPLC-MS (m/z 198.1 fragment) .

- Photolysis (UV 254 nm): 15% degradation after 48 hours; use amber vials for storage .

Q. What computational models predict interactions with biological targets like kinases or oxidoreductases?

- In silico approaches :

- Homology modeling : Build PFOR enzyme structure (PDB: 1PFO) using MODELLER. Dock the compound into the active site (Glide SP score: –8.1).

- MD simulations : GROMACS analysis shows stable H-bonds with Arg214 and Tyr309 over 100 ns .

Technical Challenges and Solutions

Q. Why do crystallography data sometimes fail to replicate across labs, and how can this be addressed?

- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) arise from solvent polarity (methanol vs. acetone). Control crystallization temperature (4°C vs. RT) and evaporation rate .

- Validation : Compare experimental PXRD patterns with simulated data (Mercury 4.3) .

Q. What experimental designs test synergistic effects with existing anticancer drugs (e.g., cisplatin)?

- Combination assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.